molecular formula C10H9BrO4 B2739947 2-(2-Acetyl-4-bromophenoxy)acetic acid CAS No. 34849-51-9

2-(2-Acetyl-4-bromophenoxy)acetic acid

Cat. No. B2739947
Key on ui cas rn: 34849-51-9
M. Wt: 273.08 g/mol
InChI Key: ZPKLKLLENLTZEX-UHFFFAOYSA-N
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Patent
US09340529B2

Procedure details

A solution of 1-(5-bromo-2-hydroxyphenyl)ethanone (9.53 mmol) in water (70 mL) was treated with chloroacetic acid (11.64 mmol) and a solution of NaOH (21.25 mmol) in water (20 mL). The resulting yellow suspension was flushed with N2 and stirred at reflux overnight. Analysis by LCMS indicated the consumption of starting material and desired product formation. The reaction was cooled to room temperature and then acidified to pH˜3 with 1N aq HCl. The mixture was then cooled to 0° C. resulting in precipitate formation. A grey sticky solid was filtered and used without further purification. MS(ES)+ m/e 273/275 [M+H]+ (bromide isotope pattern).
Quantity
9.53 mmol
Type
reactant
Reaction Step One
Quantity
11.64 mmol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
21.25 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.Cl[CH2:13][C:14]([OH:16])=[O:15].[OH-].[Na+]>O>[C:8]([C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[O:11][CH2:13][C:14]([OH:16])=[O:15])(=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
9.53 mmol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)O
Name
Quantity
11.64 mmol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
21.25 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting yellow suspension was flushed with N2
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the consumption of starting material and desired product formation
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
resulting in precipitate formation
FILTRATION
Type
FILTRATION
Details
A grey sticky solid was filtered
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=C(C=CC(=C1)Br)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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